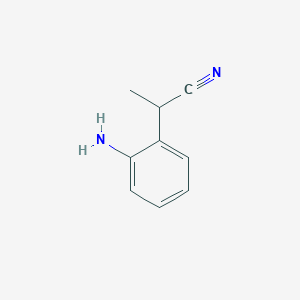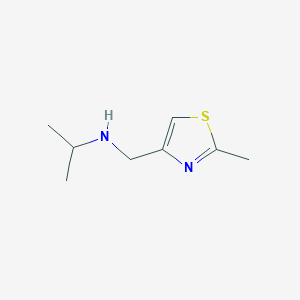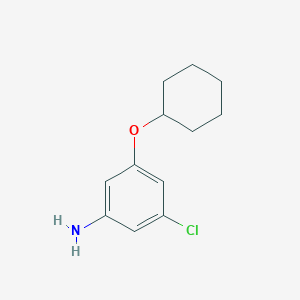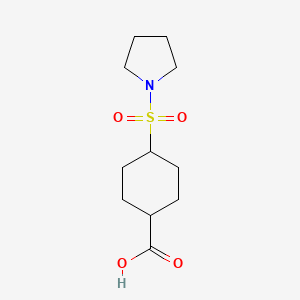
2-(2-Aminophenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminophenyl)propanenitrile is an organic compound with the molecular formula C9H10N2 It consists of a propanenitrile group attached to a phenyl ring substituted with an amino group at the ortho position
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: The compound can be synthesized by heating a halogenoalkane with sodium or potassium cyanide in ethanol under reflux conditions. This substitution reaction replaces the halogen with a nitrile group.
From Amides: Another method involves dehydrating amides using phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2). This process removes water from the amide group, forming the nitrile.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain the desired nitrile compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminophenyl)propanenitrile has several applications in scientific research:
Organic Synthesis: It serves as a precursor for synthesizing various heterocyclic compounds, including imidazoles, oxazoles, and isothiazoles.
Material Science: The compound is used in the synthesis and characterization of crystal structures, which are important for material science applications.
Photochemistry: It is involved in photochemical processes, such as the generation of triplet phenyl cations, which are studied for their unique properties.
Polymer Science: Derivatives of this compound are used in designing self-healing polymers, which have applications in material engineering.
Antimicrobial Studies: Some derivatives show promising antimicrobial activities, making them potential candidates for developing new antimicrobial agents.
Wirkmechanismus
The mechanism of action of 2-(2-Aminophenyl)propanenitrile involves its interaction with various molecular targets:
Molecular Targets: The amino group can interact with enzymes and receptors, influencing biological pathways.
Pathways Involved: The compound can participate in pathways involving nucleophilic substitution and reduction reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-(4-Aminophenyl)propanenitrile: This compound has a similar structure but with the amino group at the para position.
2-Aminothiazole: Another similar compound used in medicinal chemistry for its antibacterial and antifungal properties.
Uniqueness:
Positional Isomerism: The ortho position of the amino group in 2-(2-Aminophenyl)propanenitrile provides unique reactivity compared to its para isomer.
Versatility: Its ability to participate in various chemical reactions and its applications in multiple fields make it a versatile compound.
Eigenschaften
Molekularformel |
C9H10N2 |
|---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
2-(2-aminophenyl)propanenitrile |
InChI |
InChI=1S/C9H10N2/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5,7H,11H2,1H3 |
InChI-Schlüssel |
LWDKLSHFLTYDNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#N)C1=CC=CC=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol](/img/structure/B13974053.png)




![4-((1,5-Dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13974092.png)
![3-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13974093.png)
![N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B13974096.png)
